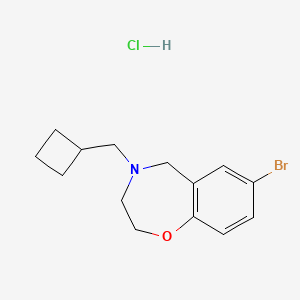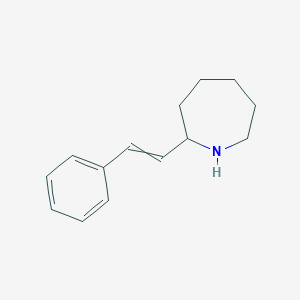
3-Butoxy-2,6-difluorobenzyl alcohol
Vue d'ensemble
Description
“3-Butoxy-2,6-difluorobenzyl alcohol” is a chemical compound with the IUPAC name (3-butoxy-2,6-difluorophenyl)methanol . It has a molecular weight of 216.23 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-Butoxy-2,6-difluorobenzyl alcohol” is1S/C11H14F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,14H,2-3,6-7H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“3-Butoxy-2,6-difluorobenzyl alcohol” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Scientific Research Applications of 3-Butoxy-2,6-difluorobenzyl Alcohol
Use as a Protecting Group in Organic Synthesis
- The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a variant of benzyl ether-type protecting groups for alcohols, demonstrates stability under oxidizing conditions and compatibility with certain deprotection methods. This group has applications in the stereocontrolled synthesis of β-mannopyranosides, indicating the potential utility of related structures like 3-Butoxy-2,6-difluorobenzyl alcohol in similar synthetic contexts (Crich, Li, & Shirai, 2009).
Role in Catalysis and Oxidation Reactions
- Studies on the oxidation of benzyl alcohol derivatives, like 3,4-dimethoxybenzyl alcohol, by enzymes such as ligninase from Phanerochaete chrysosporium, provide insights into their potential roles in bio-catalytic processes. This could inform the use of related compounds like 3-Butoxy-2,6-difluorobenzyl alcohol in similar enzymatic reactions (Tien, Kirk, Bull, & Fee, 1986).
Applications in Bioorganic and Medicinal Chemistry
- The discovery of 2,6-difluorobenzyl ether series in RORγt inverse agonists highlights the significance of difluorobenzyl alcohols in developing treatments for inflammatory diseases. This suggests the potential for 3-Butoxy-2,6-difluorobenzyl alcohol in similar therapeutic contexts (Duan et al., 2020).
Herbicidal Applications
- 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, a compound structurally related to 3-Butoxy-2,6-difluorobenzyl alcohol, has demonstrated potent herbicidal activity and rice selectivity. This indicates the potential application of 3-Butoxy-2,6-difluorobenzyl alcohol in the development of agricultural chemicals (Hwang et al., 2005).
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as benzyl alcohols , which are organic compounds containing the phenylmethanol substructure
Mode of Action
As a benzyl alcohol derivative, it may interact with its targets through hydrogen bonding, given the presence of the hydroxyl (-OH) group . .
Biochemical Pathways
The biochemical pathways affected by 3-Butoxy-2,6-difluorobenzyl alcohol are currently unknown . Benzyl alcohols can participate in a variety of biochemical reactions, but the specific pathways and downstream effects for this compound need further investigation.
Propriétés
IUPAC Name |
(3-butoxy-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWGILMYFQFJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-2,6-difluorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)


![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)





![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)


![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)